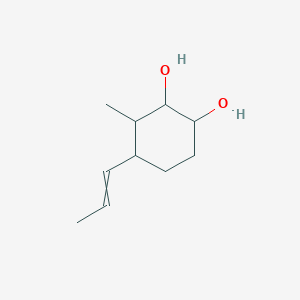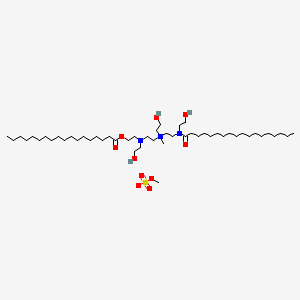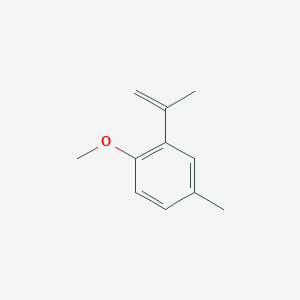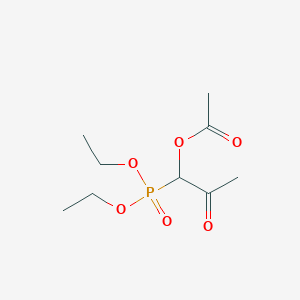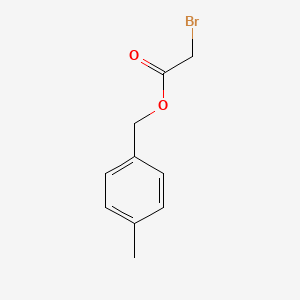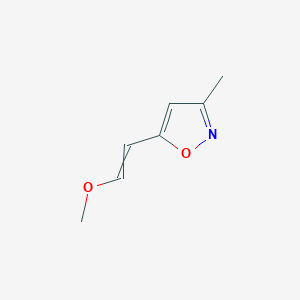
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyethenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of enol ethers, which are prepared by dissolving the starting materials in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling to 0°C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise, followed by the addition of benzaldehyde. The reaction mixture is then allowed to warm to room temperature and quenched with a saturated ammonium chloride solution. The product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for cleavage reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic cleavage of the ether bond can yield alcohols and alkyl halides .
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxyethenyl and methyl groups, which can participate in electron-donating or withdrawing interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethoxy-4-(2-methoxyethenyl)benzene
- 5-(2-Methoxyvinyl)-7-methyl-1H-indazole
- 5-(2-Methoxyethenyl)-1,3-thiazole
Uniqueness
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications and research .
Eigenschaften
CAS-Nummer |
64040-63-7 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
5-(2-methoxyethenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-6-5-7(10-8-6)3-4-9-2/h3-5H,1-2H3 |
InChI-Schlüssel |
MCKRKKAMAKOTHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





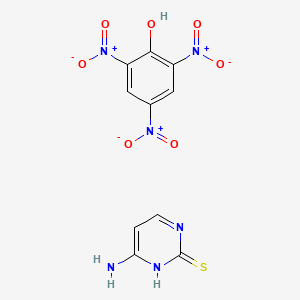

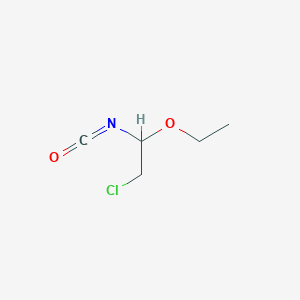
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
